4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride
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Overview
Description
4-Chloro-3-[(trifluoromethyl)sulfonyl]-1-benzenesulfonyl Chloride is a chemical compound with the molecular formula C7H3Cl2F3O2S. It is known for its use as an intermediate in the production of various chemicals, including pesticides and dyes . This compound is characterized by the presence of both chloro and trifluoromethyl groups, which contribute to its unique reactivity and applications.
Preparation Methods
The synthesis of 4-Chloro-3-[(trifluoromethyl)sulfonyl]-1-benzenesulfonyl Chloride involves several steps:
Chemical Reactions Analysis
4-Chloro-3-[(trifluoromethyl)sulfonyl]-1-benzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group, which is a good leaving group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(trifluoromethyl)sulfonyl]-1-benzenesulfonyl Chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities . The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
4-Chloro-3-[(trifluoromethyl)sulfonyl]-1-benzenesulfonyl Chloride can be compared with other similar compounds, such as:
Trifluoromethanesulfonyl Chloride: Used as a trifluoromethylating agent and sulfonating agent.
4-(Trifluoromethyl)benzenesulfonyl Chloride: Used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrroles.
3-(Trifluoromethyl)benzenesulfonyl Chloride: Studied for its antibacterial activity and used in palladium-catalyzed direct arylation reactions.
These compounds share similar functional groups but differ in their specific applications and reactivity, highlighting the unique properties of 4-Chloro-3-[(trifluoromethyl)sulfonyl]-1-benzenesulfonyl Chloride.
Properties
Molecular Formula |
C7H3Cl2F3O4S2 |
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Molecular Weight |
343.1 g/mol |
IUPAC Name |
4-chloro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2F3O4S2/c8-5-2-1-4(18(9,15)16)3-6(5)17(13,14)7(10,11)12/h1-3H |
InChI Key |
XCDWXLGXRAAJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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